n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a hydroxy group at position 5 and a 2,4,6-trimethylphenyl group at position 2. This compound shares structural motifs with several triazole derivatives studied for their pharmacological and agrochemical applications, including insect olfactory receptor (Orco) modulation and enzyme inhibition .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-8-12(2)17(13(3)9-11)24-18(26)22-23-19(24)27-10-16(25)21-15-7-5-4-6-14(15)20/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHTOOOWZJAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)NN=C2SCC(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Molecular Formula : C_{18}H_{20}ClN_{3}O_{2}S
- Molecular Weight : 373.88 g/mol
The biological activity of N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its interaction with various biochemical pathways:
- NF-κB Inhibition : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, the compound may exert anti-inflammatory and anti-cancer effects .
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against acute myeloid leukemia (AML) cells where it demonstrated significant anti-leukemic activity with EC50 values below 2 µM .
Biological Activity
The biological activities of the compound can be summarized in the following table:
| Activity Type | Assessed Model | EC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-leukemic | AML#1 | 0.56 | |
| Anti-leukemic | AML#2 | 1.7 | |
| NF-κB inhibition | In vitro assays | Not specified | |
| Cytotoxicity | Various cancer lines | < 2 |
Case Studies
A series of studies have explored the efficacy of this compound in various contexts:
- Acute Myeloid Leukemia (AML) : In a study involving primary AML cell lines, N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide was found to induce apoptosis effectively. Flow cytometry analysis revealed that treatment with the compound led to significant increases in apoptotic cell populations compared to controls .
- Inflammation Models : The compound was tested in models of inflammatory diseases where it showed promise in reducing inflammatory markers through NF-κB pathway inhibition. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Comparaison Avec Des Composés Similaires
Key Observations :
- Hydroxy vs.
- Trimethylphenyl vs.
- Biological Activity : While VUAA-1 and OLC-12 are confirmed Orco agonists, the target compound’s hydroxy and trimethylphenyl groups may confer distinct receptor-binding profiles.
Physicochemical Properties
- Crystallography: Analogues like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide crystallize in a monoclinic system (P21/c) with unit cell parameters a = 14.2542 Å, b = 16.3273 Å, c = 10.1584 Å. These data suggest similar packing efficiencies for triazole-acetamide derivatives.
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to methylsulfanyl or tert-butyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
